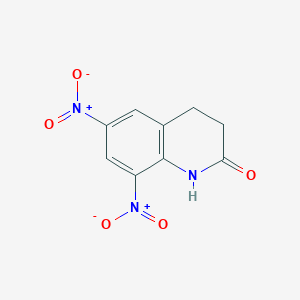

6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dinitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O5/c13-8-2-1-5-3-6(11(14)15)4-7(12(16)17)9(5)10-8/h3-4H,1-2H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKRLMNDXKBONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476406 | |

| Record name | 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296759-27-8 | |

| Record name | 3,4-Dihydro-6,8-dinitro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296759-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several pharmacologically active compounds.[1] The introduction of nitro groups onto this scaffold can significantly alter its electronic properties and biological activity, making dinitro-derivatives like 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one valuable targets for drug discovery and development programs. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, delving into the mechanistic underpinnings of the reactions and offering detailed experimental protocols.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the 3,4-dihydro-1H-quinolin-2-one core, followed by a regioselective dinitration of the aromatic ring. This approach allows for the efficient assembly of the target molecule from readily available starting materials.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 3,4-dihydro-1H-quinolin-2-one

The foundational step in this synthesis is the creation of the dihydroquinolinone ring system. This is accomplished through a classic sequence involving the acylation of aniline with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts cyclization.

Step 1.1: Acylation of Aniline to form N-Phenyl-3-chloropropionamide

The initial reaction creates the acyclic precursor necessary for the subsequent ring-closing reaction. The choice of 3-chloropropionyl chloride provides the three-carbon chain and the terminal electrophilic site required for the cyclization.

Mechanism of Acylation: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is a standard nucleophilic acyl substitution reaction, resulting in the formation of an amide bond and the elimination of hydrogen chloride.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve aniline (575 ml) in acetone (600 ml) in a suitable reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Gently heat the aniline solution to reflux.

-

Prepare a solution of 3-chloropropionyl chloride (300 ml) in acetone (600 ml) and add it dropwise to the refluxing aniline solution over a period of one hour.[2]

-

After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure complete reaction.

-

Cool the reaction mixture in an ice bath.

-

Pour the cooled reaction mixture into a vigorously stirred solution of 6N HCl (500 ml) in water (3.5 l).

-

A solid precipitate of N-phenyl-3-chloropropionamide will form. Collect the solid by filtration.

-

Wash the collected solid thoroughly with water to remove any remaining acid and aniline hydrochloride.

-

Dry the product to a constant weight. The expected melting point is 114°-115.5° C.[2]

Step 1.2: Intramolecular Friedel-Crafts Cyclization

This critical step involves the formation of the heterocyclic ring. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the substrate and facilitate the electrophilic aromatic substitution.

Mechanism of Intramolecular Friedel-Crafts Cyclization:

-

The Lewis acid (AlCl₃) coordinates to the chlorine atom of the chloropropyl group, making it a better leaving group and generating a carbocation or a highly polarized carbon-chlorine bond.

-

The electron-rich benzene ring of the N-phenyl group then acts as a nucleophile, attacking the electrophilic carbon. This is an intramolecular electrophilic aromatic substitution.

-

The attack occurs preferentially at the ortho position to the activating amino group.

-

A subsequent deprotonation of the aromatic ring restores its aromaticity, yielding the cyclized product, 3,4-dihydro-1H-quinolin-2-one.

Caption: Mechanism of the Intramolecular Friedel-Crafts Cyclization.

Experimental Protocol:

-

In a dry reaction vessel equipped with a stirrer and a heating mantle, place N-phenyl-3-chloropropionamide (55 g).

-

Carefully add anhydrous aluminum chloride (116 g) to the reaction vessel. Note: This reaction is exothermic and should be done with caution.

-

Heat the reaction mixture to 150°C and maintain this temperature for 4 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3,4-dihydro-1H-quinolin-2-one.

Part 2: Dinitration of 3,4-dihydro-1H-quinolin-2-one

The final step in the synthesis is the introduction of two nitro groups onto the aromatic ring of the dihydroquinolinone core. This is achieved through an electrophilic aromatic substitution reaction using a nitrating agent. A study on the synthesis of 3,4-dihydro-2(lH)quinolinone derivatives confirms the feasibility of obtaining 6,8-dinitro-3,4-dihydro-2(lH)quinolinone through the nitration of 3,4-dihydro-2(lH)quinolinone.[4]

Mechanism of Dinitration

The nitration of the 3,4-dihydro-1H-quinolin-2-one ring is governed by the directing effects of the substituents on the benzene ring. The amide nitrogen is an ortho-, para-director, and the alkyl portion of the fused ring is also weakly activating. The first nitro group is expected to add to the position para to the nitrogen atom (position 6), which is sterically more accessible than the ortho position. The presence of the first deactivating nitro group will make the introduction of the second nitro group more difficult, requiring forcing conditions. The second nitro group will then be directed to the remaining activated position, which is position 8.

Experimental Protocol:

-

In a flask equipped with a stirrer and a cooling bath, carefully add 3,4-dihydro-1H-quinolin-2-one to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The ratio of the acids and the temperature should be carefully controlled to promote dinitration.

-

Maintain the reaction at a low temperature (e.g., 0-10°C) during the addition.

-

After the addition is complete, allow the reaction to stir at a slightly elevated temperature to drive the reaction to completion. The exact temperature and time will need to be determined empirically.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid product by filtration and wash it thoroughly with water until the washings are neutral.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetic acid.

Data Presentation

Table 1: Summary of Compounds and Expected Data

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characterization Data |

| N-Phenyl-3-chloropropionamide | C₉H₁₀ClNO | 183.63 | 614-39-1 | M.P. 114°-115.5° C[2] | |

| 3,4-dihydro-1H-quinolin-2-one | C₉H₉NO | 147.17 | 553-03-7 | M.P. 165-167 °C | |

| This compound | C₉H₇N₃O₅ | 237.17 | 296759-27-8[4][5] | Spectroscopic data (NMR, MS) to confirm structure and purity.[6] |

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying reaction mechanisms, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development. As with any chemical synthesis, proper safety precautions should be taken, and the reaction conditions for the nitration step may require optimization to achieve the desired yield and purity.

References

- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | 296759-27-8 [m.chemicalbook.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. 3,4-Dihydro-6-nitro-2(1H)-quinolinone(22246-16-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

6,8-dinitro-3,4-dihydro-1H-quinolin-2-one is a heterocyclic organic compound featuring a dihydroquinolinone core with two nitro group substituents. The presence of the electron-withdrawing nitro groups is anticipated to significantly influence the molecule's physicochemical properties, including its acidity, solubility, and potential as a pharmacophore. The 3,4-dihydroquinolin-2(1H)-one scaffold is a recognized privileged structure in neuropharmacology and medicinal chemistry, known for its interaction with various biological targets.[1] A comprehensive understanding of the physicochemical characteristics of this dinitro derivative is paramount for its potential application in drug discovery and development, guiding formulation, and predicting its pharmacokinetic profile.

This technical guide provides a detailed overview of the known and predicted physicochemical properties of this compound. In the absence of extensive experimental data in the public domain, this document also furnishes robust, field-proven experimental protocols for the determination of its key physicochemical parameters.

Molecular Structure and Properties

The foundational attributes of a molecule are dictated by its structure. For this compound, these properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 296759-27-8 | [2][3][4][5] |

| Molecular Formula | C₉H₇N₃O₅ | [3][4] |

| Molecular Weight | 237.17 g/mol | [3] |

| Chemical Structure |  | [2] |

Predicted Physicochemical Characteristics

While experimental data for this compound is scarce, we can infer certain properties based on its structure and compare them to related compounds. The two nitro groups are strong electron-withdrawing groups, which will significantly impact the electron density of the aromatic ring and the acidity of the N-H proton of the lactam.

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Expected to be a high-melting solid | The presence of polar nitro groups and the lactam moiety allows for strong intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, leading to a higher energy requirement to break the crystal lattice. |

| Boiling Point | High; likely to decompose before boiling | Similar to the melting point, strong intermolecular forces will result in a high boiling point. Aromatic nitro compounds can be thermally unstable. |

| Solubility | Low in non-polar solvents, sparingly soluble in polar aprotic solvents, and potentially soluble in strong polar solvents like DMSO. | The dinitro substitution increases polarity compared to the unsubstituted dihydroquinolinone. However, the overall flat, aromatic structure may limit aqueous solubility. |

| pKa | Expected to be more acidic than the parent dihydroquinolinone. | The electron-withdrawing nitro groups will stabilize the conjugate base formed upon deprotonation of the lactam N-H, thus lowering the pKa. |

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed, standardized protocols for determining the key physicochemical properties of this compound.

Melting Point Determination: Capillary Method

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[6]

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the open end is used for loading.[7] The sample should be packed to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[6]

-

Heating: Initially, heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[7]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[9]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer in a sealed flask.[9]

-

Equilibration: Agitate the flasks at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10][11]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., PTFE).[12]

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.[12]

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination: Potentiometric Titration

The pKa value is crucial for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and distribution. Potentiometric titration is a precise method for its determination.[13][14]

Protocol:

-

Apparatus Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration.[13]

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a titrant delivery tube into the solution. Purge the solution with nitrogen to remove dissolved carbon dioxide.[13]

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small, precise increments.[13][15]

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[16]

Caption: Potentiometric Titration for pKa Determination.

Proposed Synthetic Pathway

A potential synthetic route could start with the nitration of a suitable aniline precursor, followed by acylation and subsequent intramolecular Friedel-Crafts cyclization to form the dihydroquinolinone ring system. Further nitration would then introduce the second nitro group.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its dinitro-substituted dihydroquinolinone core. While specific experimental data on its physicochemical properties are limited, this guide provides a framework for its characterization. The provided protocols for determining melting point, solubility, and pKa are robust and widely accepted in the field. The generation of such experimental data is a critical next step in unlocking the potential of this and related molecules in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 296759-27-8 [m.chemicalbook.com]

- 3. 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one [myskinrecipes.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Dihydroquinolinone synthesis [organic-chemistry.org]

6,8-dinitro-3,4-dihydro-1H-quinolin-2-one: A Technical Guide for Novel Drug Discovery

CAS Number: 296759-27-8

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one, a novel heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data on this molecule is limited, this document synthesizes information from related chemical structures and predictive modeling to offer a robust framework for its synthesis, characterization, and potential biological applications. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this unique quinolinone derivative.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone and its partially saturated derivative, 3,4-dihydro-1H-quinolin-2-one, represent a "privileged scaffold" in medicinal chemistry. This core structure is present in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1] The versatility of the quinolinone ring system allows for functionalization at various positions, leading to compounds with diverse pharmacological profiles, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of nitro groups onto the aromatic ring, as seen in this compound, is anticipated to significantly influence its electronic properties and biological activity, opening new avenues for therapeutic intervention.

Physicochemical Properties and Structural Features

Based on its chemical structure, a number of physicochemical properties for this compound can be predicted. These properties are crucial for understanding its potential behavior in biological systems and for the design of analytical methods.

| Property | Predicted Value/Information | Source |

| CAS Number | 296759-27-8 | [4] |

| Molecular Formula | C₉H₇N₃O₅ | [4] |

| Molecular Weight | 237.17 g/mol | [4] |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | General knowledge of nitroaromatic compounds |

| Melting Point | Expected to be relatively high due to the presence of nitro groups and the lactam ring. | General knowledge of similar compounds |

Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis

Workflow for Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

Step 1: Synthesis of 3,4-dihydro-1H-quinolin-2-one (Starting Material)

The starting material, 3,4-dihydro-1H-quinolin-2-one, can be synthesized via several established methods, such as the intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropionamide.[5]

Step 2: Dinitration of 3,4-dihydro-1H-quinolin-2-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 3,4-dihydro-1H-quinolin-2-one to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Addition of Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The solid product that precipitates out is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound.

Analytical Characterization

The unambiguous identification and characterization of this compound would rely on a combination of modern analytical techniques.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern.

-

Predicted Molecular Ion: [M]+ at m/z = 237.17.

-

Predicted Fragmentation Pattern: Based on the fragmentation of other nitroaromatic compounds, characteristic losses of NO₂ (46 Da) and NO (30 Da) from the molecular ion are expected.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydroquinolinone ring. The chemical shifts of the aromatic protons will be significantly downfield due to the electron-withdrawing effect of the two nitro groups.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The carbons bearing the nitro groups (C6 and C8) will be significantly deshielded.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) would be an appropriate method for assessing the purity of the compound.[8][9] UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic system would be employed.

Potential Biological Activity and Therapeutic Targets

While no specific biological data exists for this compound, its structural features suggest several potential areas of therapeutic interest.

Anticancer Activity

The quinolinone scaffold is a well-established pharmacophore in the development of anticancer agents.[2] The presence of two nitro groups could enhance this activity through various mechanisms, including the induction of oxidative stress in cancer cells.

Antibacterial Activity

Many nitroaromatic compounds exhibit antibacterial properties.[10] The dinitro-quinolinone structure may be effective against a range of bacterial pathogens, potentially by inhibiting essential bacterial enzymes.

Enzyme Inhibition

Dinitrophenyl compounds have been shown to inhibit various enzymes.[11] It is plausible that this compound could act as an inhibitor of specific kinases, proteases, or other enzymes involved in disease pathogenesis.

Predictive Toxicology and ADME Profile

The presence of two nitro groups raises potential toxicological concerns that must be addressed in any drug development program.

In Silico Toxicity Prediction

Computational models for predicting the toxicity of nitroaromatic compounds suggest that such molecules can have mutagenic and carcinogenic potential.[12][13] In silico tools can be used to predict the potential for genotoxicity and other adverse effects.

In Silico ADME Prediction

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound can be predicted using computational models.[14][15] These predictions can guide the early stages of drug design and help to identify potential liabilities.

| ADME Parameter | In Silico Prediction |

| Oral Bioavailability | Likely to be moderate to low due to potential for first-pass metabolism. |

| Blood-Brain Barrier Permeability | Prediction would depend on specific physicochemical properties, but the presence of polar nitro groups may limit penetration. |

| Metabolism | Expected to undergo reduction of the nitro groups by cytochrome P450 enzymes and other reductases. |

| Excretion | Metabolites are likely to be excreted in the urine and/or feces. |

Future Directions and Research Opportunities

This compound represents an unexplored area of chemical space with significant potential for drug discovery. Future research should focus on:

-

Optimized Synthesis: Development of a high-yielding and scalable synthetic route.

-

Comprehensive Characterization: Full spectroscopic and crystallographic analysis to confirm its structure.

-

In Vitro Biological Screening: Evaluation of its activity against a broad range of biological targets, including cancer cell lines, bacterial strains, and key enzymes.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity.

-

Lead Optimization: Synthesis and evaluation of analogs to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Conclusion

While experimental data on this compound is currently lacking, this technical guide provides a comprehensive, predictive framework for its investigation. By leveraging our understanding of related quinolinone and nitroaromatic compounds, researchers can approach the study of this novel molecule with a clear roadmap for synthesis, characterization, and biological evaluation. The unique structural features of this compound make it a compelling candidate for further research and a potential starting point for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dihydroquinolinone synthesis [organic-chemistry.org]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]

- 11. Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of Dinitro-Dihydroquinolinone Compounds: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The dinitro-dihydroquinolinone scaffold is a significant pharmacophore in modern drug discovery, yet its structural elucidation presents distinct challenges. The presence of multiple nitro groups introduces significant electronic effects and the potential for complex isomerism, demanding a multi-faceted analytical approach. This guide provides an in-depth, experience-driven walkthrough of the methodologies required for the unambiguous determination of these structures. We will move beyond procedural lists to explore the underlying causality of experimental choices, emphasizing a self-validating system where data from orthogonal techniques converge to build an unshakeable structural hypothesis. This document is intended for researchers who require not just a method, but a robust strategy for structural confirmation.

The Strategic Imperative: Why Dinitro-Dihydroquinolinones Demand a Multi-Modal Approach

The dihydroquinolinone core is a privileged structure in medicinal chemistry, appearing in various bioactive compounds.[1][2] The addition of two nitro groups dramatically alters the molecule's electronic properties and, consequently, its spectroscopic signature. The primary challenges a researcher will face are:

-

Positional Isomerism: The dinitro substitution can occur at multiple positions on the aromatic ring (e.g., 6,8-dinitro, 5,7-dinitro), leading to isomers with identical mass but distinct biological and chemical properties.[3]

-

Signal Quenching and Shifting: The potent electron-withdrawing nature of the nitro groups significantly deshields nearby protons and carbons, shifting their signals downfield in NMR spectra and sometimes complicating interpretation.[4]

-

Ambiguous Fragmentation: Mass spectrometry (MS) fragmentation patterns can be complex, requiring careful analysis to differentiate isomers.

A single analytical technique is insufficient to overcome these hurdles. True confidence in a structure is only achieved when data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and ideally X-ray Crystallography are woven together into a single, cohesive narrative.

The Analytical Toolkit: Assembling the Pieces of the Structural Puzzle

The elucidation process is a logical progression, starting with broad characteristics and progressively refining the structural hypothesis with high-resolution data.

Foundational Analysis: Mass Spectrometry (MS)

The first step is always to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is non-negotiable.

-

Expertise & Causality: We use HRMS to obtain a highly accurate mass measurement (typically to four or five decimal places). This precision is crucial to generate a unique molecular formula (e.g., C₉H₇N₃O₅ for a dinitro-dihydroquinolinone parent structure), which immediately validates the presence of the expected atoms and rules out countless other possibilities. This forms the bedrock of our investigation.

-

Trustworthiness (Self-Validation): The molecular formula derived from HRMS must align with all subsequent data. For instance, the number of carbons and hydrogens determined by NMR must perfectly match the HRMS-derived formula. Any discrepancy signals a fundamental error in interpretation or an unexpected molecular identity.

-

Tandem MS (MS/MS): Fragmentation analysis provides vital connectivity clues. The molecular ion is isolated and fragmented to reveal characteristic losses. For a dinitro-dihydroquinolinone, common fragmentation pathways include the loss of NO₂, H₂O, and CO.[5][6][7] While not always sufficient to pinpoint isomerism, these patterns provide corroborating evidence for the core scaffold.[8]

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity in solution.[4][9][10] A standard suite of experiments is required to build the structure piece by piece.

-

¹H NMR - The Proton Census: This experiment identifies all unique proton environments in the molecule. For a typical dinitro-dihydroquinolinone, one expects to see signals for the aliphatic protons of the dihydro- ring and the aromatic protons. The strong deshielding from the nitro groups will push the aromatic proton signals significantly downfield.

-

¹³C NMR & DEPT-135 - The Carbon Framework: The ¹³C NMR spectrum reveals the number of unique carbon environments. A subsequent DEPT-135 experiment is essential for differentiating between CH, CH₂, and CH₃ groups (CH₂ signals are negative, while CH and CH₃ are positive), providing a complete picture of the carbon skeleton.

-

2D NMR - Establishing Connectivity: This is where the structure truly takes shape.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is indispensable for tracing the proton-proton network within the aliphatic portion of the dihydroquinolinone ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This definitively links the proton and carbon frameworks.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this class of compounds.[11] HMBC reveals correlations between protons and carbons that are two or three bonds away. Causality: We rely on HMBC to bridge non-protonated ("quaternary") carbons with nearby protons. This is the only reliable way to:

-

Confirm the positions of the nitro groups by observing correlations from the remaining aromatic protons to the nitro-substituted carbons.

-

Verify the connectivity between the aliphatic and aromatic portions of the molecule.

-

Confirm the position of the carbonyl group.

-

-

The logical workflow for NMR data interpretation is visualized below.

Caption: Logical workflow for NMR data integration.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, publication-quality structure is required, X-ray crystallography is the definitive technique.[12] It provides a three-dimensional model of the molecule as it exists in the crystal lattice, resolving all questions of isomerism and stereochemistry.

Data Synthesis: A Case Study of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one

To illustrate the synergy of these techniques, let's consider the hypothetical elucidation of 6,8-dinitro-3,4-dihydroquinolin-2(1H)-one.

Step 1: HRMS The analysis yields an exact mass corresponding to the molecular formula C₉H₇N₃O₅, confirming the elemental composition.

Step 2: NMR Spectroscopy The following key observations would be expected:

| Data Type | Expected Observation | Interpretation |

| ¹H NMR | Two signals around 2.5-3.0 ppm (triplets, 2H each). | Aliphatic -CH₂-CH₂- system in the dihydro- ring. |

| Two signals around 8.0-9.0 ppm (doublets, 1H each). | Two aromatic protons, deshielded by nitro groups. | |

| One broad singlet around 10-11 ppm. | N-H proton of the lactam. | |

| ¹³C NMR | Two aliphatic signals (20-40 ppm). | C3 and C4 carbons. |

| Four aromatic CH signals and two quaternary aromatic signals. | Benzene ring carbons. | |

| One carbonyl signal (~170 ppm). | C2 lactam carbonyl. | |

| COSY | Cross-peak between the two aliphatic triplets. | Confirms the -CH₂-CH₂- connectivity. |

| HMBC | Aromatic proton H-5 shows a 3-bond correlation to C-4 and C-7. | Links the aromatic and aliphatic rings and places a substituent at C-6. |

| Aromatic proton H-7 shows a 3-bond correlation to C-5 and C-8a. | Confirms the relative position of the aromatic protons. | |

| Aliphatic protons on C-4 show a 3-bond correlation to C-5 and C-8a. | Confirms the fusion of the two rings. |

The combined HMBC and COSY data allow for the complete assembly of the scaffold, as visualized below.

References

- 1. Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one [myskinrecipes.com]

- 4. jchps.com [jchps.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the quinolinone derivative, 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one (CAS: 296759-27-8), a key heterocyclic building block with the molecular formula C₉H₇N₃O₅. This document delves into the compound's structural attributes, a validated synthetic pathway, and its strategic importance as a chemical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical research and development sector. We will explore the rationale behind its synthesis and the potential for functionalization that its dinitro-substituted scaffold offers. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Introduction: The Strategic Value of the Dinitro-Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a prevalent scaffold in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities.[1][2] This benzo-fused lactam structure serves as a "privileged" framework in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The introduction of two nitro groups onto this scaffold, specifically at the 6 and 8 positions, dramatically alters the electronic properties of the molecule. These strongly electron-withdrawing groups render the aromatic ring electron-deficient, which not only influences the reactivity of the entire molecule but also provides synthetic handles for further chemical transformations.

The subject of this guide, 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one, is primarily recognized as a crucial intermediate in organic synthesis.[3] Its dinitro substitution pattern opens up possibilities for selective reductions to corresponding amino groups, which can then be further functionalized to build a diverse library of derivatives. This strategic positioning of reactive groups makes it a valuable precursor in the synthesis of potential therapeutic agents and in the exploration of novel chemical space.[3]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key characteristics of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one are summarized below.

| Property | Value | Source |

| IUPAC Name | 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one | BOC Sciences[] |

| CAS Number | 296759-27-8 | ChemicalBook[5] |

| Molecular Formula | C₉H₇N₃O₅ | BOC Sciences[] |

| Molecular Weight | 237.17 g/mol | ChemicalBook[5] |

| Appearance | Not specified in literature; likely a crystalline solid | - |

| Purity | Typically available at ≥95% | BOC Sciences[] |

| Storage | Recommended at 2-8°C | Reagent Catalog[3] |

Structural Elucidation:

-

¹H NMR: Protons on the aliphatic portion of the dihydroquinolinone ring (at C3 and C4) would appear as multiplets in the upfield region. The aromatic protons would be downfield, with their chemical shifts and coupling patterns dictated by the positions of the two nitro groups.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (C2), the aliphatic carbons (C3 and C4), and the six aromatic carbons, with the carbons bearing the nitro groups (C6 and C8) being significantly shifted.

-

IR Spectroscopy: Characteristic peaks would include the amide C=O stretch, N-H stretching of the lactam, and strong symmetric and asymmetric stretches for the two NO₂ groups.

-

Mass Spectrometry: The molecular ion peak would correspond to the calculated molecular weight of 237.17 g/mol .

Synthesis Pathway and Rationale

The synthesis of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one is achieved through the nitration of the parent 3,4-dihydroquinolin-2(1H)-one. The choice of nitrating agent and reaction conditions is critical to achieve the desired dinitration at the 6 and 8 positions.

Conceptual Synthesis Workflow

The logical flow for the synthesis begins with the formation of the dihydroquinolinone core, followed by electrophilic aromatic substitution to introduce the nitro groups.

Caption: A generalized two-stage synthesis workflow for 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one.

Detailed Experimental Protocol: Nitration of 3,4-Dihydroquinolin-2(1H)-one

This protocol is a representative procedure based on standard nitration methods for similar aromatic systems.

Materials:

-

3,4-Dihydroquinolin-2(1H)-one

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.

-

Substrate Addition: Slowly add 3,4-dihydroquinolin-2(1H)-one to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise from the dropping funnel to the solution of the substrate in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

-

Precipitation and Isolation: A precipitate of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one will form. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Self-Validation and Causality:

-

Why use concentrated sulfuric acid as a solvent? Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also acts as a solvent for the organic substrate.

-

Why maintain low temperatures? Nitration is a highly exothermic reaction. Low temperatures are crucial to control the reaction rate, prevent unwanted side reactions (such as over-nitration or oxidation), and ensure the selective formation of the desired dinitro product.

-

Why pour onto ice? This step serves to quench the reaction by diluting the acid and precipitating the organic product, which is typically insoluble in the aqueous acidic medium.

Applications in Drug Discovery and Development

The primary utility of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one lies in its role as a versatile synthetic intermediate. The two nitro groups can be selectively or fully reduced to amino groups, which are then amenable to a wide array of chemical transformations.

Synthetic Utility Workflow

Caption: Potential synthetic transformations of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one.

This strategic functionalization allows for the synthesis of compounds with potential therapeutic applications. For instance, the dihydroquinolinone scaffold is a component of drugs with antidepressant and other CNS activities.[6] The introduction of diverse substituents at the 6 and 8 positions, made possible by the dinitro intermediate, could lead to the discovery of novel bioactive molecules.

Conclusion and Future Perspectives

6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one is a specialized yet highly valuable chemical intermediate. Its significance is not in its intrinsic biological activity but in the synthetic potential it unlocks. The electron-deficient aromatic ring and the presence of two reducible nitro groups make it an ideal starting point for the synthesis of a wide array of substituted dihydroquinolinones. For researchers in medicinal chemistry and drug development, this compound represents a gateway to novel chemical entities with the potential for diverse pharmacological activities. Future research will likely focus on the development of more efficient and selective methods for the functionalization of this scaffold, further expanding its utility in the quest for new therapeutic agents.

References

- 1. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one [myskinrecipes.com]

- 5. This compound | 296759-27-8 [m.chemicalbook.com]

- 6. 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one . In the absence of extensive empirical data in peer-reviewed literature, this document establishes a robust framework for predicting its solubility based on first principles of chemical structure and provides detailed, field-proven protocols for its experimental determination. We delve into a structural analysis of the molecule to forecast its interactions with a diverse panel of organic solvents, introduce the theoretical underpinnings of Hansen Solubility Parameters (HSP) for a more quantitative prediction, and present gold-standard experimental methodologies for both thermodynamic and kinetic solubility assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

This compound is a complex organic molecule featuring a lactam fused to a dinitro-substituted aromatic ring. While its specific applications are not widely documented, its structure suggests potential utility as an intermediate in medicinal chemistry and materials science. The successful application of any such compound is fundamentally linked to its solubility. Whether for selecting an appropriate reaction medium, designing an efficient crystallization-based purification process, or formulating a drug product with adequate bioavailability, understanding how the molecule interacts with various solvents is paramount.[1][2] Poor solubility can be a significant impediment in drug discovery, leading to challenges in generating reliable in vitro data and achieving desired in vivo exposure.[3] This guide, therefore, aims to provide a predictive and practical framework for characterizing the solubility of this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. Dissolution involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.

Structural Analysis of this compound

To predict solubility, we must first analyze the key structural features of the molecule:

-

Lactam Moiety (-C(=O)-NH-): This cyclic amide group is highly polar and contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This feature will strongly favor interactions with polar and hydrogen-bonding solvents.

-

Dinitro-Aromatic System: The two nitro groups (-NO₂) are powerful electron-withdrawing groups, making the aromatic ring electron-deficient and contributing significantly to the molecule's overall polarity and dipole moment. The oxygen atoms on the nitro groups can also act as hydrogen bond acceptors.

-

Dihydro-quinolinone Core: The partially saturated heterocyclic ring and the benzene ring provide a degree of rigidity and a non-polar surface area.

Overall Prediction: The presence of a lactam and two nitro groups suggests that This compound is a highly polar molecule . Its solubility will be dominated by its ability to engage in strong dipole-dipole interactions and hydrogen bonding.[4] Consequently, it is expected to exhibit poor solubility in non-polar solvents (e.g., hexane, toluene) and significantly higher solubility in polar solvents, particularly those that are polar aprotic (e.g., DMSO, DMF) or polar protic (e.g., alcohols), which can engage in hydrogen bonding.

The Principle of "Like Dissolves Like"

This long-standing principle provides a foundational qualitative prediction.[4] It states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents (e.g., DMSO, DMF, Acetone, Methanol): These solvents can effectively interact with the polar lactam and nitro groups of the solute. We predict favorable solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact via weaker London dispersion forces and cannot effectively solvate the highly polar functional groups of the target molecule. We predict very low solubility in these solvents.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more refined prediction, we can use Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible or soluble in one another.[5][6][7] The "distance" (Ra) between two substances in the 3D Hansen space can be calculated, and a smaller distance implies greater affinity.

While the experimental determination of HSP for a new compound requires extensive testing, we can estimate them based on its structure. Based on structurally similar compounds with nitro and amide functionalities, the HSP for this compound are estimated to be in the following range:

-

δD: 18-21 (MPa¹/²)

-

δP: 12-16 (MPa¹/²)

-

δH: 8-12 (MPa¹/²)

The diagram below illustrates how the predicted HSP of our solute would relate to the HSP of common solvents. Solvents located "closer" to the solute in this 3D space are predicted to be better solvents.

Caption: Conceptual plot of solute-solvent affinity in Hansen space.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical measurement. We present two standard protocols: the thermodynamic "shake-flask" method for equilibrium solubility and a kinetic method for high-throughput screening.

Proposed Solvent Panel for Screening

A diverse set of solvents should be used to build a comprehensive solubility profile.

| Solvent Class | Example Solvents | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone | Strong dipole moments, hydrogen bond acceptors. Predicted to be good solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Strong dipole moments, hydrogen bond donors and acceptors. |

| Non-Polar | n-Hexane, Toluene | Primarily dispersion forces. Predicted to be poor solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate polarity. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate polarity, hydrogen bond acceptors. |

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method, often referred to as the shake-flask method, is the gold standard for determining the true equilibrium solubility of a compound.[8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

-

Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient period to reach equilibrium. Causality Insight: An equilibration time of 24-48 hours is typically required to ensure the system has reached a true thermodynamic equilibrium. Shorter times may lead to an underestimation of solubility.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Dilution: Dilute the aliquot of the saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A standard calibration curve must be prepared to ensure accurate quantification.

Caption: Workflow for the shake-flask equilibrium solubility protocol.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery.[10] They measure the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution. While less precise than thermodynamic methods, they are rapid and require minimal compound.[11][12]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, add the desired aqueous or organic solvent.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent in the wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the amount of precipitation in each well. This is commonly done by:

-

Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is first observed.

Data Presentation and Interpretation

Solubility data should be recorded in a clear, tabular format. The results will allow for the classification of solvents and provide a basis for rational solvent selection in subsequent experiments.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) | Notes |

| n-Hexane | Non-Polar | Very Low | < 0.01 | Insoluble |

| Toluene | Non-Polar (Aromatic) | Very Low | < 0.1 | Sparingly Soluble |

| Dichloromethane | Chlorinated | Low | TBD | |

| Tetrahydrofuran (THF) | Ether | Moderate | TBD | |

| Acetone | Polar Aprotic | Moderate-High | TBD | |

| Acetonitrile | Polar Aprotic | Moderate-High | TBD | |

| Ethanol | Polar Protic | Moderate | TBD | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | TBD | Potential for Solvate Formation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 50 | Excellent Solubilizer |

(TBD: To Be Determined experimentally)

Interpreting the Results: The experimental data will validate or refine the initial predictions. High solubility in DMSO and DMF would confirm the highly polar nature of the solute. Comparing solubility in methanol versus acetone can provide insight into the relative importance of hydrogen bond donation versus general polarity for solvation. This data is invaluable for selecting solvents for synthesis (to ensure reactants are in solution), purification (to identify suitable anti-solvents for crystallization), and formulation.[13]

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen Solubility Parameters: A User's Handbook, Second Edition by Charles M. Hansen, Hardcover | Barnes & Noble® [barnesandnoble.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. asianpubs.org [asianpubs.org]

- 13. pharmatutor.org [pharmatutor.org]

theoretical yield calculation for 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

An In-depth Technical Guide to the Theoretical Yield Calculation for 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Yield Calculation in Synthesis

In the landscape of drug discovery and development, the synthesis of novel chemical entities is a foundational activity. However, the viability of a promising compound is not solely dependent on its biological activity but also on the efficiency and scalability of its synthesis. The concept of theoretical yield serves as a critical benchmark in this context. It represents the maximum possible mass of a product that can be synthesized from a given quantity of reactants, assuming a perfect, 100% efficient chemical reaction with no losses.[1]

For drug development professionals, an accurate theoretical yield calculation is indispensable for several reasons:

-

Economic Viability: It provides the baseline for evaluating the cost-effectiveness of a synthetic route. A process with a consistently low actual yield relative to its theoretical maximum may be economically unfeasible for large-scale production.[2][3]

-

Process Optimization: Comparing the actual, experimentally obtained yield to the theoretical yield (a calculation known as percent yield) is a primary metric for process efficiency. It allows chemists to identify and address shortcomings in a reaction, such as side reactions, incomplete conversions, or purification losses.[4][5]

-

Resource Management and Quality Control: Precise yield calculations are fundamental for managing raw material consumption and ensuring that production processes meet established quality and output benchmarks.[2]

This guide provides a detailed technical framework for calculating the theoretical yield of This compound , a representative heterocyclic compound, using a standard nitration protocol.

Synthetic Pathway: Electrophilic Nitration of 3,4-dihydro-1H-quinolin-2-one

The synthesis of this compound is achieved through the electrophilic aromatic substitution of the precursor, 3,4-dihydro-1H-quinolin-2-one. The reaction employs a classic nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Mechanism Insight: The role of sulfuric acid is not merely as a solvent but as a crucial catalyst. Being a stronger acid, it protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction proceeds as follows:

Balanced Chemical Equation:

C₉H₉NO + 2 HNO₃ --(H₂SO₄)--> C₉H₇N₃O₅ + 2 H₂O (3,4-dihydro-1H-quinolin-2-one + Nitric Acid → this compound + Water)

This balanced equation is the stoichiometric foundation for all subsequent yield calculations.

Physicochemical Data of Key Compounds

Accurate molar masses are essential for converting between the mass and moles of a substance, a core step in any stoichiometric calculation. The properties of the primary chemicals involved in this synthesis are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 3,4-dihydro-1H-quinolin-2-one (Starting Material) | 553-03-7[6] | C₉H₉NO[7] | 147.18[8] |

| Nitric Acid (Reagent) | N/A | HNO₃ | 63.01[9][10] |

| Sulfuric Acid (Catalyst) | N/A | H₂SO₄ | 98.08[11][12] |

| This compound (Product) | 296759-27-8[13] | C₉H₇N₃O₅ | 237.17[13] |

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the dinitration of a quinolinone derivative.[14][15] It is designed as a self-validating system where temperature control and monitoring are key to ensuring reaction integrity.

Materials:

-

3,4-dihydro-1H-quinolin-2-one

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a flask submerged in an ice-salt bath maintained at 0-5 °C, slowly add 10.0 mL of concentrated nitric acid to 20.0 mL of concentrated sulfuric acid with constant stirring.

-

Causality: This step generates the nitronium ion (NO₂⁺). The reaction is highly exothermic; maintaining a low temperature is critical to prevent the formation of unwanted byproducts and ensure safety.

-

-

Dissolution of Starting Material:

-

In a separate three-neck flask equipped with a mechanical stirrer and a thermometer, add 5.00 g of 3,4-dihydro-1H-quinolin-2-one to 25.0 mL of concentrated sulfuric acid. Stir the mixture in an ice bath until the solid is fully dissolved and the temperature is stable below 10 °C.

-

-

Nitration Reaction:

-

Using a dropping funnel, add the pre-chilled nitrating mixture from Step 1 to the solution from Step 2 drop by drop.

-

Causality: The rate of addition must be carefully controlled to maintain the internal reaction temperature below 15 °C. This prevents runaway reactions and minimizes the formation of isomeric or over-nitrated side products.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. This validates that the reaction has proceeded to completion.

-

-

Product Isolation:

-

Carefully pour the reaction mixture onto a beaker containing 500 g of crushed ice with vigorous stirring.

-

Causality: This "quenching" step stops the reaction and precipitates the crude this compound, which is insoluble in the aqueous acidic medium.

-

Collect the resulting solid precipitate by vacuum filtration.

-

-

Purification:

-

Wash the solid product on the filter with copious amounts of cold deionized water until the filtrate is neutral (pH ≈ 7). This removes residual acids.

-

Dry the crude product. For further purification, recrystallize from a suitable solvent like ethanol or glacial acetic acid.

-

Trustworthiness: An actual yield measurement is only trustworthy if the product is pure. Impurities, such as residual solvent, will lead to an erroneously high yield, potentially exceeding 100%.

-

Core Directive: Step-by-Step Theoretical Yield Calculation

The following calculation is based on the quantities described in the experimental protocol.

Step 1: Calculate Moles of Reactants

First, convert the mass or volume of each reactant into moles using their respective molar masses and densities.

-

3,4-dihydro-1H-quinolin-2-one (C₉H₉NO):

-

Mass = 5.00 g

-

Molar Mass = 147.18 g/mol [8]

-

Moles = Mass / Molar Mass = 5.00 g / 147.18 g/mol = 0.03397 mol

-

-

Nitric Acid (HNO₃):

Step 2: Identify the Limiting Reactant

The limiting reactant is the one that will be completely consumed first, thereby "limiting" the amount of product that can be formed.[16]

-

Stoichiometric Ratio: From the balanced equation, 1 mole of C₉H₉NO requires 2 moles of HNO₃.

-

Calculate HNO₃ Needed: Determine how much HNO₃ is required to react with all the starting material.

-

Moles HNO₃ needed = 0.03397 mol C₉H₉NO * (2 mol HNO₃ / 1 mol C₉H₉NO) = 0.06794 mol HNO₃

-

-

Comparison:

-

Moles of HNO₃ available = 0.1566 mol

-

Moles of HNO₃ needed = 0.06794 mol

-

Step 3: Calculate Moles of Product

The theoretical maximum number of moles of product is determined by the moles of the limiting reactant and the reaction stoichiometry.[17][18]

-

Stoichiometric Ratio: The ratio between the limiting reactant (C₉H₉NO) and the product (C₉H₇N₃O₅) is 1:1.

-

Moles of Product:

-

Moles of C₉H₇N₃O₅ = Moles of C₉H₉NO = 0.03397 mol

-

Step 4: Calculate Theoretical Yield in Grams

Finally, convert the moles of product back to mass using its molar mass.

-

Molar Mass of Product (C₉H₇N₃O₅): 237.17 g/mol [13]

-

Theoretical Yield:

-

Mass = Moles * Molar Mass

-

Mass = 0.03397 mol * 237.17 g/mol = 8.056 g

-

The theoretical yield of this compound for this reaction is 8.06 grams .

Visualization of the Calculation Workflow

The logical flow of the theoretical yield calculation can be visualized as follows:

Caption: Workflow for theoretical yield calculation.

Conclusion: Bridging Theory and Practice

The calculation of theoretical yield is a fundamental exercise in stoichiometry that provides the absolute benchmark for a chemical synthesis. In the context of pharmaceutical development, this theoretical value is the goal against which all practical efforts are measured. The discrepancy between the theoretical and actual yield, known as the percent yield, is a direct indicator of a reaction's efficiency and highlights areas for optimization. A thorough understanding and precise execution of this calculation are, therefore, non-negotiable skills for any scientist aiming to develop robust, scalable, and economically sound synthetic processes.

References

- 1. Theoretical yield: Significance and symbolism [wisdomlib.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. scbt.com [scbt.com]

- 7. 3,4-ジヒドロ-2(1H)-キノリノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3,4-Dihydro-2(1H)-quinolinone, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. testbook.com [testbook.com]

- 10. echemi.com [echemi.com]

- 11. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. jwpharmlab.com [jwpharmlab.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. omnicalculator.com [omnicalculator.com]

- 17. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]

- 18. byjus.com [byjus.com]

discovery and history of nitrated quinolinone compounds

An In-Depth Technical Guide to the Discovery and History of Nitrated Quinolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, profoundly modulates the molecule's physicochemical properties and biological activity. This guide provides a comprehensive exploration of the historical discovery, synthetic evolution, and burgeoning biological applications of nitrated quinolinone compounds. We will delve into the causality behind synthetic strategies, from classical nitration reactions to modern regioselective methodologies, and examine the mechanistic underpinnings of their diverse pharmacological effects, offering field-proven insights for professionals in drug discovery and development.

The Genesis of a Privileged Scaffold: From Coal Tar to Core Synthesis

The story of nitrated quinolinones begins with the discovery of their parent heterocycle, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar, naming it "Leukol".[3][4] Shortly after, in 1842, Charles Gerhardt obtained the same compound through the alkaline distillation of the natural alkaloid quinine, coining the name quinoline.[4] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, quickly became recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of physiologically active natural products, most notably the Cinchona alkaloids (quinine, cinchonine).[3][5]

The inherent therapeutic potential of the quinoline core spurred the development of numerous synthetic routes throughout the late 19th century. These classical name reactions remain fundamental to heterocyclic chemistry:

-

Skraup Synthesis (1880): The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline.[3]

-

Combes Synthesis (1888): The acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines.[3]

-

Friedländer Synthesis (1882): The condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3]

These foundational methods enabled chemists to construct the core quinoline and quinolinone frameworks, setting the stage for subsequent functionalization, including the strategically important process of nitration.

The Art of Nitration: From Brute Force to Finesse

The introduction of a nitro (NO₂) group onto the quinolinone ring is a critical step in generating many biologically active derivatives. The nitro group's strong electron-withdrawing nature can activate the molecule for further nucleophilic substitution, modulate its ability to interact with biological targets, and is often a prerequisite for its therapeutic effect.[6]

Classical Electrophilic Aromatic Substitution

The earliest and most direct method for synthesizing nitroquinolones is through electrophilic aromatic substitution. This typically involves treating a pre-formed quinolinone or a precursor like coumarin with a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.[7][8][9]

The causality behind this choice of reagents lies in the reaction mechanism. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich aromatic ring.